molecular formula C21H17N5O2 B2482705 5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 842970-91-6

5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2482705
CAS No.: 842970-91-6
M. Wt: 371.4
InChI Key: ROKRYJVFFDXRSX-UHFFFAOYSA-N
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Description

The compound 5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:

  • 1-Phenyl group at position 1, enhancing lipophilicity and influencing target binding.
  • 2-(Indolin-1-yl)-2-oxoethyl side chain at position 5, introducing a nitrogen-rich indole-derived moiety that may modulate kinase inhibition or apoptosis pathways.
  • Oxoethyl linker, which could improve solubility and metabolic stability compared to alkyl chains.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-19(25-11-10-15-6-4-5-9-18(15)25)13-24-14-22-20-17(21(24)28)12-23-26(20)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKRYJVFFDXRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the indoline moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with an indoline derivative.

    Addition of the phenyl group: The final step includes the attachment of the phenyl group to the core structure.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to facilitate the reactions .

Scientific Research Applications

Biological Activities

The biological activities of 5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include:

a. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

b. Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects by inhibiting key inflammatory mediators. Studies have demonstrated its ability to reduce pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

c. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

StepDescription
1Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.
2Introduction of the indoline moiety via reaction with an indoline derivative.
3Addition of the phenyl group to complete the structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have explored the applications of this compound:

a. Anticancer Studies
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines such as breast and lung cancer cells. The compound was found to induce apoptosis through caspase activation pathways.

b. Inflammatory Disease Models
Animal models of inflammation have demonstrated that this compound can significantly reduce inflammation markers in tissues affected by conditions such as arthritis. The reduction in cytokine levels correlates with improved clinical outcomes in these models.

Comparison with Related Compounds

When compared with other pyrazolo[3,4-d]pyrimidine derivatives, this compound stands out due to its specific combination of functional groups which enhance its biological activity:

Compound TypeBiological Activity
1H-pyrrolo[2,3-b]pyridine derivativesAnticancer
2-(Pyridin-2-yl) pyrimidine derivativesAnti-fibrotic
Triazole-pyrimidine hybridsNeuroprotective

Mechanism of Action

The mechanism of action of 5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pyrazolo[3,4-d]pyrimidinone scaffold is highly modifiable. Substituents at positions 1, 5, and 6 significantly alter biological activity:

Table 1: Key Structural Analogs and Their Properties
Compound Name / ID Substituents Biological Activity / Application Key Findings Source
Target Compound 1-Phenyl; 5-(2-(indolin-1-yl)-2-oxoethyl) Inferred: Kinase inhibition, apoptosis modulation Structural uniqueness with indole-derived side chain N/A
Compound 35 (Fig. 6, ) 1-Phenyl; 5-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl) Anticancer (glioma U87/C6 cells) - 47.69% U87 proliferation inhibition
- Arrests cell cycle in S-phase; upregulates p53
5-(Azepan-1-yl)ethyl analog () 1-Phenyl; 5-(2-(azepan-1-yl)ethyl) Anti-inflammatory/analgesic Superior to ketorolac (standard drug) in activity
15a–15e Series () 1-Methyl; 5-(substituted phenyl); 6-((3-fluorobenzyl)thio) ALDH1A inhibition - Varying yields (19–83%)
- High HPLC purity (98–99%)
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () 1-Phenyl; unsubstituted at position 5 Base scaffold for derivatization Catalogued as a building block (CAS 21314-17-0)
2-[2-(Indolin-1-yl)-2-oxoethyl]sulfanyl analog () Pyrimido[5,4-b]indol-4-one core; 3-phenyl; sulfanyl linker Inferred: Kinase or receptor modulation Structural similarity but distinct core

Biological Activity

The compound 5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in oncology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core which is known for its diverse pharmacological properties. The presence of the indolin moiety and the oxoethyl group enhances its biological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Tumor Cell Proliferation :
    • Compound This compound showed promising inhibitory effects against multiple cancer cell lines. For instance, it exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Apoptosis Induction :
    • Flow cytometric analysis indicated that this compound significantly induces apoptosis in cancer cells at low micromolar concentrations. Specifically, treatment with concentrations ranging from 2.0 to 4.0 µM resulted in a notable increase in the sub-G1 population indicative of apoptotic cells .
  • Mechanisms of Action :
    • The anticancer effects are attributed to the inhibition of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR). The compound's ability to induce apoptosis and cell cycle arrest at S and G2/M phases was also documented .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity:

CompoundModificationsIC50 (µM)Cell Line
1Parent compound42.3MCF-7
2Indolin modification2.24A549
3Altered scaffold1.74MCF-7

These findings suggest that the indolin and oxoethyl groups enhance the compound's potency against specific cancer types while maintaining selectivity .

Study 1: Antitumor Efficacy

In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, compound 12b was highlighted for its potent anti-proliferative activity against A549 and HCT-116 cells with IC50 values of 8.21 µM and 19.56 µM , respectively. This study emphasized the importance of the scaffold in enhancing anticancer properties .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's activity revealed that it promotes apoptosis through modulation of BAX/Bcl-2 ratios and cell cycle arrest . The results underscored its potential as a lead compound for further development.

Q & A

Q. How to design derivatives with enhanced kinase selectivity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with varied substituents (e.g., methyl, chloro, methoxy) at C1 and C5 positions .
  • Kinase profiling : Test derivatives against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity patterns .
  • Co-crystallization : Solve X-ray structures of compound-kinase complexes to guide rational design .

Q. What methodologies enable late-stage functionalization for prodrug development?

  • Methodological Answer :
  • Click chemistry : Introduce PEGylated groups via CuAAC reactions to improve solubility .
  • Enzyme-cleavable linkers : Attach phosphate or peptide moieties for targeted release in specific tissues .
  • Stability testing : Incubate prodrugs in simulated gastric fluid (SGF) and human plasma to assess hydrolysis rates .

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